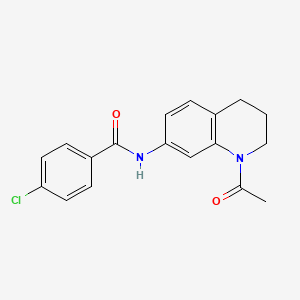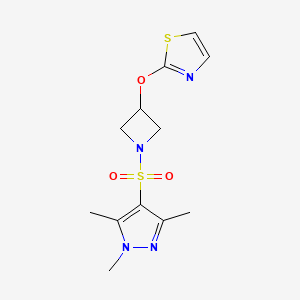![molecular formula C7H9F2N3O2 B2459190 Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate CAS No. 2247206-18-2](/img/structure/B2459190.png)
Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a difluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties to the compound. This compound is a white to pale yellow solid with high chemical stability and is widely used in organic synthesis as an intermediate for the preparation of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate typically involves the reaction of 1-(difluoromethyl)pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques like recrystallization and chromatography is also employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the difluoromethyl group .
Scientific Research Applications
Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[1-(trifluoromethyl)pyrazol-3-yl]amino]acetate
- Methyl 2-[[1-(chloromethyl)pyrazol-3-yl]amino]acetate
- Methyl 2-[[1-(bromomethyl)pyrazol-3-yl]amino]acetate
Uniqueness
Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2/c1-14-6(13)4-10-5-2-3-12(11-5)7(8)9/h2-3,7H,4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVOXPVAXEXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NN(C=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2459107.png)

![5,6-dimethyl-3-((E)-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2459109.png)
![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2459110.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2459111.png)
![2,3-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2459112.png)


![2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride](/img/structure/B2459118.png)

![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)
![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)

